molecular formula C10H12N4 B14528619 N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine CAS No. 62400-54-8

N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B14528619
CAS No.: 62400-54-8
M. Wt: 188.23 g/mol
InChI Key: RWWRHSLNLJUGOV-UHFFFAOYSA-N
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Description

N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

CAS No.

62400-54-8

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-benzyl-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-12-10(14-13-8)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,11,12,13,14)

InChI Key

RWWRHSLNLJUGOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine typically involves the reaction of benzyl azide with 5-methyl-1H-1,2,4-triazole-3-amine. The reaction conditions usually involve the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the triazole ring can bind to the active site of the enzyme, blocking its activity. The benzyl group enhances the compound’s binding affinity and specificity . The compound’s ability to form hydrogen bonds and interact with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison: N-Benzyl-5-methyl-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, it has a different functional group, leading to variations in reactivity and applications. Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine, on the other hand, is a polytriazolylamine ligand with different coordination properties . The nitro derivative, 5-Methyl-N-nitro-1H-1,2,4-triazol-3-amine, exhibits different electronic properties due to the presence of the nitro group .

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